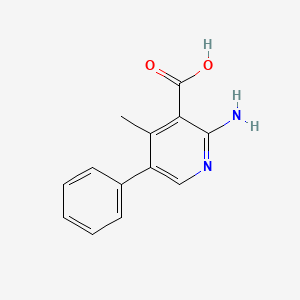
(10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes an anthracene core substituted with a phenyl group and a methyl 2-methylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate typically involves the reaction of 10-phenylanthracene-9-carboxylic acid with methacrylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a temperature range of 0-25°C. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Brominated or sulfonated anthracene derivatives.
Applications De Recherche Scientifique
(10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mécanisme D'action
The mechanism of action of (10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, the compound’s unique structure allows it to participate in electron transfer processes, which is crucial for its applications in organic electronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
(10-Phenylanthracen-9-yl)methyl 2-methylpropanoate: A similar compound with a slightly different ester group.
Uniqueness
(10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate is unique due to its combination of an anthracene core with a phenyl group and a methyl 2-methylprop-2-enoate moiety. This unique structure imparts specific electronic and photophysical properties, making it particularly useful in organic electronics and materials science.
Propriétés
| 85702-19-8 | |
Formule moléculaire |
C25H20O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(10-phenylanthracen-9-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C25H20O2/c1-17(2)25(26)27-16-23-19-12-6-8-14-21(19)24(18-10-4-3-5-11-18)22-15-9-7-13-20(22)23/h3-15H,1,16H2,2H3 |
Clé InChI |
AJTLKEUEVGQRRK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)





